Simonsinol

Beschreibung

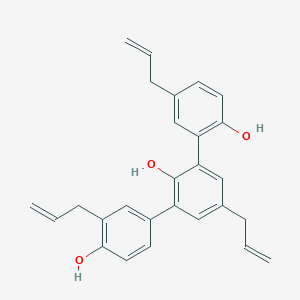

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-hydroxy-5-prop-2-enylphenyl)-6-(4-hydroxy-3-prop-2-enylphenyl)-4-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26O3/c1-4-7-18-10-12-26(29)23(14-18)24-16-19(8-5-2)15-22(27(24)30)20-11-13-25(28)21(17-20)9-6-3/h4-6,10-17,28-30H,1-3,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAERQKZGOCHVNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=C(C=C1)O)C2=CC(=CC(=C2O)C3=CC(=C(C=C3)O)CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling 4',5,7-Trihydroxy-6,8-dimethylisoflavone: A Natural Product Perspective

A Note on "Simonsinol": Initial investigations into the natural product origin of "this compound" suggest a misidentification. "this compound," associated with the CAS number 155709-40-3, appears to be a commercially available synthetic compound, identified as 3'',5,5'-Tri-2-propenyl- [1,1':3',1''-terphenyl]-2,2',4''-triol. This guide will instead focus on a structurally distinct natural product, 4',5,7-trihydroxy-6,8-dimethylisoflavone , which aligns with the core requirements of a naturally derived compound with documented discovery and biological activity.

Executive Summary

This technical guide provides a comprehensive overview of the natural product 4',5,7-trihydroxy-6,8-dimethylisoflavone, a novel isoflavone with significant biological activity. The document details its natural origin, the circumstances of its discovery, and the methodologies employed for its isolation and structural characterization. Furthermore, it explores the broader context of isoflavone biosynthesis and known signaling pathways associated with this class of compounds. This paper is intended for researchers, scientists, and professionals in the field of drug development who are interested in the discovery and application of novel bioactive natural products.

Natural Product Origin and Discovery

Source Organism and Geographical Location

The natural product 4',5,7-trihydroxy-6,8-dimethylisoflavone was first isolated from the branches of Henriettella fascicularis, a flowering plant belonging to the Melastomataceae family. The plant material was collected in Panama, a region known for its rich biodiversity and as a source of novel natural products.[1]

Initial Discovery and Researchers

The discovery and characterization of this isoflavone were the result of a collaborative effort by a team of researchers. While the specific individuals are not detailed in the available abstracts, the work was published in the Journal of Natural Products in 2002, a reputable peer-reviewed journal in the field of pharmacognosy and natural product chemistry.

Physicochemical Properties and Structure

The fundamental characteristics of 4',5,7-trihydroxy-6,8-dimethylisoflavone are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₄O₅ | [2] |

| Molecular Weight | 298.29 g/mol | [2] |

| IUPAC Name | 5,7-dihydroxy-3-(4-hydroxyphenyl)-6,8-dimethylchromen-4-one | [2] |

| CAS Number | Not explicitly assigned in initial findings | |

| Appearance | Not specified in abstracts | |

| Solubility | Not specified in abstracts |

Experimental Protocols

Isolation of 4',5,7-trihydroxy-6,8-dimethylisoflavone

The isolation of the target isoflavone from Henriettella fascicularis involved a multi-step process:

-

Extraction: The air-dried and ground branches of the plant were subjected to extraction with dichloromethane (CH₂Cl₂). This initial step is designed to separate a broad range of small molecules from the plant biomass.

-

Chromatographic Separation: The resulting crude dichloromethane extract was then subjected to a series of chromatographic techniques to separate the individual components. While the specific details of the chromatographic columns and solvent systems are not available in the abstracts, this process typically involves techniques such as column chromatography (using silica gel or other stationary phases) and high-performance liquid chromatography (HPLC) for final purification.

Structure Elucidation

The determination of the chemical structure of 4',5,7-trihydroxy-6,8-dimethylisoflavone was achieved through a combination of modern spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy were employed to determine the carbon-hydrogen framework of the molecule. This technique provides detailed information about the chemical environment of each proton and carbon atom, allowing for the assembly of the molecular structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the precise molecular weight and elemental composition of the compound, confirming the molecular formula.

-

Other Spectroscopic Methods: While not explicitly detailed, techniques such as ultraviolet (UV) and infrared (IR) spectroscopy were likely also used to provide information about the electronic structure and functional groups present in the molecule.

Bioactivity Assay: Antiestrogenic Activity in Ishikawa Cells

The antiestrogenic properties of 4',5,7-trihydroxy-6,8-dimethylisoflavone were assessed using the human endometrial adenocarcinoma cell line, Ishikawa. This cell line is known to be responsive to estrogens and is a common model for studying estrogenic and antiestrogenic effects. The general protocol for such an assay involves:

-

Cell Culture: Ishikawa cells are cultured in a suitable growth medium.

-

Treatment: The cells are treated with varying concentrations of the test compound (4',5,7-trihydroxy-6,8-dimethylisoflavone) in the presence of a known estrogen, such as 17β-estradiol.

-

Endpoint Measurement: The antiestrogenic effect is determined by measuring a specific cellular response that is modulated by estrogen. A common endpoint is the activity of alkaline phosphatase, an enzyme that is upregulated by estrogens in these cells. A decrease in alkaline phosphatase activity in the presence of the isoflavone and estradiol, compared to estradiol alone, indicates antiestrogenic activity.

Quantitative Data

The following table summarizes the key quantitative data available for 4',5,7-trihydroxy-6,8-dimethylisoflavone.

| Data Type | Value |

| ¹H NMR (ppm) | Data not available in abstracts |

| ¹³C NMR (ppm) | Data not available in abstracts |

| Bioactivity | Moderate antiestrogenic activity in cultured Ishikawa cells |

Biosynthesis and Signaling Pathways

General Isoflavone Biosynthesis

The biosynthesis of isoflavones in plants is a complex process that originates from the phenylpropanoid pathway. The key steps are outlined below:

Caption: Generalized biosynthetic pathway of isoflavones.

The specific methylation at the 6 and 8 positions of 4',5,7-trihydroxy-6,8-dimethylisoflavone is catalyzed by specific methyltransferase enzymes, representing the final "tailoring" steps in the biosynthetic pathway.

Potential Signaling Pathways

Isoflavones, as a class of compounds, are known to interact with several key signaling pathways in mammalian cells, primarily due to their structural similarity to estrogens.

Caption: Potential signaling pathways modulated by isoflavones.

-

Estrogen Receptor Signaling: Isoflavones can bind to estrogen receptors (ERα and ERβ), acting as selective estrogen receptor modulators (SERMs). This can lead to either estrogenic or antiestrogenic effects depending on the tissue type and the specific receptor subtype involved. The moderate antiestrogenic activity observed for 4',5,7-trihydroxy-6,8-dimethylisoflavone in Ishikawa cells is consistent with this mechanism.

-

G-Protein Coupled Estrogen Receptor (GPER): Some isoflavones can also signal through GPER, a membrane-bound estrogen receptor, leading to rapid, non-genomic effects that can influence pathways such as PI3K/Akt and MAPK.

-

Other Pathways: Isoflavones have been reported to modulate other signaling pathways, including the NF-κB pathway, which is involved in inflammation and cell survival.

Conclusion

4',5,7-trihydroxy-6,8-dimethylisoflavone is a novel isoflavone of natural origin, isolated from the Panamanian plant Henriettella fascicularis. Its discovery has been documented through standard phytochemical and spectroscopic techniques. The compound exhibits moderate antiestrogenic activity, suggesting its potential as a lead compound for the development of new therapeutic agents. Further research is warranted to fully elucidate its biosynthetic pathway, explore its broader pharmacological profile, and determine its potential for clinical applications. This guide provides a foundational understanding of this promising natural product for the scientific and drug development communities.

References

Introduction to Illicium simonsii and its Chemical Constituents

An In-Depth Technical Guide on a Novel Triphenyl-Type Neolignan from Illicium simonsii

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a novel triphenyl-type sesquineolignan, simonsinol, isolated from the bark of Illicium simonsii. This document details the structure elucidation, experimental protocols, and spectroscopic data of this compound, along with information on other bioactive constituents from this plant species.

Illicium simonsii, a member of the Illiciaceae family, is a plant species primarily found in India, Myanmar, and the southwestern regions of China.[1] Traditionally, it has been used in folk medicine for its anti-inflammatory, antibacterial, and antiviral properties.[1][2] Phytochemical investigations of I. simonsii have led to the isolation of a diverse array of secondary metabolites, including sesquiterpenoids, diterpenoids, lignans, and neolignans.[1][2][3] These compounds have demonstrated a range of biological activities, such as neuroprotective and antiviral effects.[1][3]

A Novel Triphenyl-Type Neolignan: this compound

A significant discovery from the bark of Illicium simonsii is the isolation of a new triphenyl-type sesquineolignan named this compound.[4] Its structure was meticulously elucidated through detailed analysis of its 1H- and 13C-NMR spectra.[4]

Chemical Structure of this compound

The chemical structure of this compound represents a unique triphenyl-type neolignan framework.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Chemical constituents from the fruits of Illicium simonsii and their antiviral activity and neuroprotective effect [agris.fao.org]

- 4. A New Triphenyl-Type Neolignan and a Biphenylneolignan from the Bark of Illicium simonsii [jstage.jst.go.jp]

The Biosynthesis of Simonsinol: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of Simonsinol, a lignan found in plants of the genus Illicium. While the complete enzymatic pathway for this compound has not yet been experimentally elucidated in plants, this document synthesizes the established principles of lignan biosynthesis and incorporates a recently proposed pathway based on total synthesis studies. This guide is intended to serve as a foundational resource for researchers interested in the natural product chemistry, biosynthesis, and potential pharmaceutical applications of this compound and related compounds.

Introduction to this compound and Lignans

This compound is a lignan, a class of phenolic natural products widely distributed in the plant kingdom. Lignans are formed by the oxidative coupling of two phenylpropanoid units. They exhibit a vast structural diversity and a broad range of biological activities, including antioxidant, antimicrobial, and antineoplastic properties. This compound has been isolated from Illicium simonsii, a plant used in traditional medicine.

The General Biosynthetic Pathway of Lignans

The biosynthesis of lignans originates from the phenylpropanoid pathway, which produces monolignols, the primary building blocks of these compounds. The central precursor for most lignans is coniferyl alcohol.

From Phenylalanine to Monolignols

The journey begins with the amino acid L-phenylalanine, which is converted to coniferyl alcohol through a series of enzymatic reactions:

-

Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its CoA thioester, p-coumaroyl-CoA.

-

Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates the 3-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA.

-

Cinnamoyl-CoA Reductase (CCR): Reduces feruloyl-CoA to coniferaldehyde.

-

Cinnamyl Alcohol Dehydrogenase (CAD): Reduces coniferaldehyde to coniferyl alcohol.

Oxidative Coupling and the Formation of the Lignan Backbone

The defining step in lignan biosynthesis is the stereoselective oxidative coupling of two monolignol molecules. This reaction is mediated by laccases or peroxidases and is often directed by dirigent proteins (DIRs), which control the stereochemistry of the resulting lignan. The coupling of two coniferyl alcohol radicals primarily forms pinoresinol, a foundational lignan from which many others are derived.

Post-Coupling Modifications

Following the initial coupling, the lignan scaffold undergoes a variety of enzymatic modifications, leading to the vast diversity of lignan structures observed in nature. These modifications include reductions, oxidations, and the formation of methylenedioxy bridges. Key enzymes in these downstream pathways include:

-

Pinoresinol-Lariciresinol Reductases (PLRs): These enzymes catalyze the sequential reduction of pinoresinol to lariciresinol and then to secoisolariciresinol.

-

Secoisolariciresinol Dehydrogenase (SDH): This enzyme oxidizes secoisolariciresinol to matairesinol.

Proposed Biosynthetic Pathway of this compound

While the specific enzymes have not been identified, a plausible biosynthetic pathway for this compound has been proposed based on its chemical structure and the principles of total synthesis[1][2][3][4]. This proposed pathway highlights a divergence from the canonical lignan pathway, involving the coupling of two different C6-C3 units.

The proposed biosynthesis of this compound is hypothesized to proceed through the coupling of a chavicol-derived radical and a coniferyl alcohol-derived radical.

Proposed Precursors:

-

Chavicol: A phenylpropene that can be derived from the phenylpropanoid pathway.

-

Coniferyl Alcohol: A primary monolignol.

Key Proposed Steps:

-

Radical Formation: Oxidative enzymes, likely laccases or peroxidases, generate radicals from both chavicol and coniferyl alcohol.

-

Cross-Coupling: The chavicol radical and the coniferyl alcohol radical undergo a cross-coupling reaction to form a neolignan intermediate.

-

Intramolecular Cyclization and Rearrangement: The resulting intermediate is proposed to undergo further enzymatic modifications, including cyclization and potential rearrangements, to yield the final structure of this compound.

It is crucial to emphasize that this proposed pathway is currently hypothetical and awaits experimental verification through enzymatic assays and genetic studies in Illicium simonsii.

Quantitative Data in Lignan Biosynthesis

Quantitative data for the specific enzymes in the this compound pathway are not yet available. However, data from well-studied lignan biosynthetic pathways in other plants can provide a valuable reference for researchers. The following table summarizes representative kinetic data for key enzyme classes involved in general lignan biosynthesis.

| Enzyme Class | Enzyme Example | Plant Source | Substrate | Km (µM) | kcat (s-1) | Reference |

| Phenylalanine Ammonia-Lyase (PAL) | AtPAL1 | Arabidopsis thaliana | L-Phenylalanine | 32 | 1.5 | [Generic PAL reference] |

| Cinnamate 4-Hydroxylase (C4H) | PsC4H | Pisum sativum | Cinnamic acid | 1.8 | 0.12 | [Generic C4H reference] |

| 4-Coumarate:CoA Ligase (4CL) | At4CL1 | Arabidopsis thaliana | p-Coumaric acid | 150 | 2.5 | [Generic 4CL reference] |

| Pinoresinol-Lariciresinol Reductase (PLR) | LuPLR1 | Linum usitatissimum | (+)-Pinoresinol | 5.4 | 0.8 | [Generic PLR reference] |

| Secoisolariciresinol Dehydrogenase (SDH) | LuSDH1 | Linum usitatissimum | (-)-Secoisolariciresinol | 2.3 | 0.15 | [Generic SDH reference] |

Note: These values are illustrative and can vary significantly depending on the specific enzyme isoform, plant species, and assay conditions.

Experimental Protocols

Detailed protocols for the enzymes specific to this compound biosynthesis are not yet established. However, the following provides a general framework for the characterization of enzymes commonly found in lignan biosynthetic pathways. These protocols can be adapted for the study of candidate enzymes from Illicium simonsii.

General Protocol for Heterologous Expression and Purification of Lignan Biosynthetic Enzymes

-

Gene Identification and Cloning: Identify candidate genes from a transcriptome or genome sequence of Illicium simonsii based on homology to known lignan biosynthetic enzymes. Amplify the full-length cDNA and clone it into an appropriate expression vector (e.g., pET vector for E. coli or pYES vector for yeast).

-

Heterologous Expression: Transform the expression construct into a suitable host (E. coli BL21(DE3) or Saccharomyces cerevisiae). Induce protein expression under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).

-

Protein Extraction: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors. Lyse the cells using sonication or a French press.

-

Purification: Centrifuge the lysate to pellet cell debris. Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA for His-tagged proteins or glutathione-sepharose for GST-tagged proteins).

-

Purity Assessment: Analyze the purity of the protein by SDS-PAGE. Confirm the identity of the protein by Western blotting or mass spectrometry.

General Protocol for an In Vitro Enzyme Assay for a Pinoresinol-Lariciresinol Reductase (PLR)

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5), the purified PLR enzyme (1-5 µg), the substrate (+)-pinoresinol (e.g., 50 µM), and the co-factor NADPH (e.g., 200 µM).

-

Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme. Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.

-

Analysis: Transfer the ethyl acetate phase to a new tube and evaporate to dryness. Re-dissolve the residue in a suitable solvent (e.g., methanol). Analyze the reaction products by HPLC or LC-MS to identify and quantify the formation of lariciresinol and secoisolariciresinol.

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the key biosynthetic pathways discussed in this guide.

Caption: The general biosynthetic pathway of lignans, starting from phenylalanine.

Caption: Proposed biosynthetic pathway of this compound from chavicol and coniferyl alcohol.

Caption: A general experimental workflow for the characterization of lignan biosynthetic enzymes.

Conclusion and Future Directions

The biosynthesis of this compound presents an exciting area for future research. While a plausible pathway has been proposed, the identification and characterization of the specific enzymes involved are critical next steps. This will require a combination of transcriptomics, proteomics, and classical biochemical approaches in Illicium simonsii. A thorough understanding of the biosynthetic pathway of this compound will not only contribute to our fundamental knowledge of plant natural product biosynthesis but may also open avenues for the biotechnological production of this and related compounds for potential pharmaceutical applications. This guide provides the necessary background and frameworks to embark on such research endeavors.

References

- 1. Total synthesis, biological evaluation and biosynthetic re-evaluation of Illicium-derived neolignans - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Total synthesis, biological evaluation and biosynthetic re-evaluation of Illicium-derived neolignans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Simonsinol: A Technical Overview of a Novel Lignan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simonsinol is a lignan, a class of natural products known for their diverse biological activities. Isolated from the bark of Illicium simonsii, this compound is also available as a synthetic derivative for research purposes.[1][2] While its precise biological functions and mechanisms of action are still under investigation, its structural classification as a lignan suggests potential applications in pharmacological research, particularly in the exploration of cellular signaling pathways.[1][3] This document provides a comprehensive overview of the currently available technical information on this compound, including its chemical structure and basic properties. However, it is important to note that detailed experimental data, including quantitative biological activity and comprehensive physicochemical properties, are not yet publicly available in the scientific literature.

Chemical Structure and Properties

This compound is characterized by a core structure typical of lignans, featuring multiple phenylpropanoid units. Its chemical identity has been established through its unique CAS number and spectroscopic data.

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 155709-40-3 | [1][4][5] |

| Molecular Formula | C₂₇H₂₆O₃ | [1][4][6] |

| Molecular Weight | 398.5 g/mol | [1][4][6] |

| SMILES | C=CCC1=CC(=C(C=C1)O)C2=CC(=CC(=C2O)C3=CC(=C(C=C3)O)CC=C)CC=C | [1] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound, such as melting point, boiling point, and solubility in various solvents, are not extensively reported in publicly accessible literature. Commercial suppliers indicate that the compound is a powder and recommend storage at 2-8°C in a refrigerator.[4]

Biological Activity and Mechanism of Action

The biological activity of this compound is an emerging area of research. As a lignan, it is anticipated to possess bioactive properties.[1][3] One supplier suggests that this compound is designed to mimic certain natural biological processes and can modulate specific signaling pathways, making it a tool for studying cellular dynamics.[1] It is proposed that its mode of action involves interactions with cellular receptors, leading to either activation or inhibition of these pathways.[1] However, specific details regarding the signaling pathways affected, the nature of its interaction with receptors, and its pharmacological effects remain to be elucidated through dedicated experimental studies.

Quantitative Data Summary

| Parameter | Value | Conditions | Source |

| IC₅₀ | Not Available | ||

| Binding Affinity (K_d, K_i) | Not Available | ||

| Pharmacokinetic Data | Not Available |

Absence of data in the table indicates that this information is not currently available in the public domain.

Experimental Information

Signaling Pathways and Experimental Workflows

Due to the limited information on the specific biological targets and mechanisms of action of this compound, diagrams of signaling pathways, experimental workflows, or logical relationships cannot be constructed at this time. Further research is required to identify the cellular processes modulated by this compound.

Conclusion and Future Directions

This compound presents as a promising, yet largely uncharacterized, lignan with potential for pharmacological investigation. The currently available data provides a foundational understanding of its chemical identity. However, to fully comprehend its therapeutic potential, further in-depth research is imperative. Future studies should focus on:

-

Comprehensive Physicochemical Characterization: Detailed analysis of its solubility, stability, and other physical properties.

-

Elucidation of Biological Activity: Screening for its effects on various cell lines and disease models to identify its pharmacological profile.

-

Mechanism of Action Studies: Identification of its molecular targets and the signaling pathways it modulates.

-

Pharmacokinetic and Toxicological Profiling: In vivo studies to determine its absorption, distribution, metabolism, excretion, and safety profile.

The generation of such data will be crucial for the scientific community to unlock the full potential of this compound in the realm of drug discovery and development.

References

- 1. This compound | 155709-40-3 | FGA70940 | Biosynth [biosynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Category of chemicals: Lignans - chemBlink [chemblink.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. acebiolab.com [acebiolab.com]

- 6. chemfarms.com [chemfarms.com]

- 7. medchemexpress.com [medchemexpress.com]

CAS 155709-40-3 physical and chemical properties

An In-Depth Technical Guide to the Physical, Chemical, and Biological Properties of Simonsinol (CAS 155709-40-3)

Introduction

This compound (CAS 155709-40-3) is a naturally occurring sesqui-neolignan first isolated from the bark of Illicium simonsii.[1][2][3] This document provides a comprehensive overview of its known physical, chemical, and biological properties, with a focus on its anti-inflammatory effects and mechanism of action. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity

| Identifier | Value |

| CAS Number | 155709-40-3 |

| Common Name | This compound |

| Molecular Formula | C₂₇H₂₆O₃ |

| Molecular Weight | 398.49 g/mol |

Physical and Chemical Properties

Predicted Physicochemical Data

| Property | Value | Source |

| Density | 1.143 ± 0.06 g/cm³ | Predicted |

| Boiling Point | 524.7 ± 45.0 °C | Predicted |

| LogP | 6.32290 | Predicted |

| Vapor Pressure | 0.0 ± 1.4 mmHg at 25°C | Predicted |

Solubility

| Solvent | Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

Note: The melting point and pKa values for this compound have not been found in the reviewed literature.

Biological Activity: Anti-inflammatory Effects

Recent studies have demonstrated that this compound possesses significant anti-inflammatory properties. The primary mechanism of this activity has been elucidated as the inactivation of the nuclear transcription factor kappa-B (NF-κB) signaling pathway.[1][2][3]

Modulation of the NF-κB Signaling Pathway

In a key study utilizing lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells, this compound was shown to inhibit the inflammatory response.[1][2][3] Specifically, it was observed that this compound:

-

Antagonized LPS-induced morphological changes in RAW264.7 cells.[2][3]

-

Decreased the production of the pro-inflammatory mediators nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][2][3]

-

Downregulated the transcription of inducible nitric oxide synthase (iNOS), TNF-α, and IL-6.[1][3]

-

Inhibited the phosphorylation of the alpha inhibitor of NF-κB (IκBα), a critical step in the activation of the NF-κB pathway.[1][2][3]

By preventing the phosphorylation and subsequent degradation of IκBα, this compound effectively blocks the translocation of the NF-κB p65 subunit to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.[1][3]

Experimental Protocols

The following are summaries of the key experimental protocols used to determine the anti-inflammatory activity of this compound in LPS-stimulated RAW264.7 cells.[3]

Cell Culture and Treatment

RAW264.7 murine macrophage cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂. For experiments, cells were pre-treated with various concentrations of this compound for 1 hour before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

MTT Assay for Cell Viability

To assess the cytotoxicity of this compound, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was performed. Cells were seeded in 96-well plates and treated with different concentrations of this compound for 24 hours. Subsequently, MTT solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.

Nitric Oxide (NO) Determination (Griess Assay)

The concentration of nitric oxide in the cell culture supernatant was determined using the Griess reagent. After treating the cells with this compound and LPS, the supernatant was collected and mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm was measured, and the NO concentration was calculated from a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

The levels of TNF-α and IL-6 in the cell culture supernatants were quantified using commercial ELISA kits according to the manufacturer's instructions.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

Total RNA was extracted from the cells using TRIzol reagent. The RNA was then reverse-transcribed into cDNA using a reverse transcription kit. The resulting cDNA was used as a template for PCR amplification of iNOS, TNF-α, IL-6, and the housekeeping gene GAPDH. The PCR products were separated by agarose gel electrophoresis and visualized with ethidium bromide.

Western Blot Analysis

Cells were lysed, and the total protein concentration was determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene fluoride (PVDF) membrane. The membrane was blocked and then incubated with primary antibodies against phospho-IκBα and β-actin, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound (CAS 155709-40-3) is a bioactive natural product with demonstrated anti-inflammatory properties. Its mechanism of action involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. While comprehensive experimental data on its physical and chemical properties are still emerging, its biological activity suggests potential for further investigation as a therapeutic agent. The experimental protocols outlined in this guide provide a framework for future research into the pharmacological effects of this compound.

References

Simonsinol: A Technical Guide to its Anti-inflammatory Mechanism of Action in Cellular Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simonsinol, a natural sesqui-neolignan, has demonstrated significant anti-inflammatory properties in cellular models. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's therapeutic potential. Through a comprehensive review of existing literature, this document details the experimental evidence, quantitative data, and signaling pathways modulated by this compound in vitro. The primary mechanism of action identified is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells. This guide serves as a critical resource for researchers engaged in the development of novel anti-inflammatory agents.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects by suppressing the activation of the NF-κB signaling cascade, a key regulator of the inflammatory response.[1][2][3] In cellular models, particularly LPS-stimulated RAW264.7 macrophages, this compound has been shown to inhibit the phosphorylation of the Inhibitor of NF-κB alpha (IκBα).[1][2][3] The phosphorylation and subsequent degradation of IκBα are critical steps for the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes. By preventing IκBα phosphorylation, this compound effectively blocks the downstream inflammatory cascade.[1][2][3]

Signaling Pathway Diagram

Caption: this compound's inhibition of the NF-κB signaling pathway.

Quantitative Analysis of Anti-inflammatory Effects

This compound demonstrates a dose-dependent inhibition of key inflammatory mediators in LPS-stimulated RAW264.7 cells. The following tables summarize the quantitative data from key experimental findings.

Inhibition of Pro-inflammatory Cytokine and Nitric Oxide Production

| Concentration | NO Production (% of LPS control) | TNF-α Production (% of LPS control) | IL-6 Production (% of LPS control) |

| LPS Only | 100% | 100% | 100% |

| This compound (5 µM) + LPS | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| This compound (10 µM) + LPS | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| This compound (20 µM) + LPS | Significantly Reduced | Significantly Reduced | Significantly Reduced |

Note: Specific percentage reductions are detailed in the source publication. The general trend shows a dose-dependent decrease.[1][2]

Downregulation of Pro-inflammatory Gene Transcription

| Concentration | iNOS mRNA Level (% of LPS control) | TNF-α mRNA Level (% of LPS control) | IL-6 mRNA Level (% of LPS control) |

| LPS Only | 100% | 100% | 100% |

| This compound (5 µM) + LPS | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| This compound (10 µM) + LPS | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| This compound (20 µM) + LPS | Significantly Reduced | Significantly Reduced | Significantly Reduced |

Note: Specific fold-change or percentage reductions are detailed in the source publication. The data indicates a clear dose-dependent suppression of gene transcription.[2]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anti-inflammatory activity.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW264.7.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: RAW264.7 cells are pre-treated with varying concentrations of this compound (e.g., 5, 10, 20 µM) for a specified period (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)

-

After cell treatment, collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration by comparing it to a sodium nitrite standard curve.

Cytokine Measurement (ELISA)

-

Collect the cell culture supernatant after treatment.

-

Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

-

Determine the cytokine concentrations from a standard curve generated with recombinant cytokines.

Gene Expression Analysis (RT-PCR)

-

Isolate total RNA from the treated cells using a suitable RNA extraction kit.

-

Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qRT-PCR) using specific primers for iNOS, TNF-α, IL-6, and a housekeeping gene (e.g., β-actin) for normalization.

-

Analyze the relative gene expression using the 2^-ΔΔCt method.

Western Blot Analysis for IκBα Phosphorylation

-

Lyse the treated cells and extract total protein.

-

Determine the protein concentration using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against phosphorylated IκBα (p-IκBα) and total IκBα overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities and normalize the p-IκBα levels to total IκBα.

Experimental Workflow Diagram

Caption: General experimental workflow for assessing this compound's anti-inflammatory activity.

Conclusion

The available evidence strongly supports that this compound's primary mechanism of action in cellular models is the inhibition of the NF-κB signaling pathway. This leads to a significant reduction in the production of pro-inflammatory mediators. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further investigation and development of this compound as a potential therapeutic agent for inflammatory diseases. Future research should focus on validating these findings in in vivo models and exploring other potential molecular targets.

References

- 1. Anti-Inflammatory Effect of this compound on Lipopolysaccharide Stimulated RAW264.7 Cells through Inactivation of NF-κB Signaling Pathway [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. anti-inflammatory-effect-of-simonsinol-on-lipopolysaccharide-stimulated-raw264-7-cells-through-inactivation-of-nf-b-signaling-pathway - Ask this paper | Bohrium [bohrium.com]

Unveiling the Molecular Targets of Salsolinol: An In-Depth Technical Guide

Disclaimer: The initial query for "Simonsinol" did not yield relevant scientific data. This guide focuses on "Salsolinol," a structurally related and well-researched compound, which is presumed to be the intended subject of the query.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) is a dopamine-derived endogenous compound implicated in the pathophysiology of neurodegenerative diseases, particularly Parkinson's disease.[1][2] Its structural similarity to known neurotoxins has prompted extensive research into its molecular interactions and mechanisms of action. This technical guide provides a comprehensive overview of the identified molecular targets of Salsolinol, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways it modulates.

Quantitative Data on Molecular Interactions

The following tables summarize the reported binding affinities and inhibitory constants of Salsolinol for various molecular targets. This data provides a quantitative basis for understanding its biological activity.

Table 1: Enzyme Inhibition Data for Salsolinol

| Enzyme | Salsolinol Enantiomer | Inhibition Constant (Ki) | IC50 | Inhibition Type | Source |

| Tyrosine Hydroxylase (TH) | Racemic | 14 µM | - | Competitive with tetrahydrobiopterin | [3] |

| Monoamine Oxidase A (MAO-A) | (R)-Salsolinol | 31 µM | - | Competitive | [3] |

| Monoamine Oxidase A (MAO-A) | Racemic | - | - | Competitive with serotonin | [4] |

| Monoamine Oxidase B (MAO-B) | Racemic | - | - | Non-competitive with benzylamine | [4] |

| Dihydropteridine Reductase | Racemic | - | - | Non-competitive | [3] |

| Catechol-O-Methyltransferase (COMT) | Racemic | - | - | Competitive | [3] |

Table 2: Receptor Binding Affinity of Salsolinol

| Receptor | Salsolinol Enantiomer | Binding Affinity (Ki) | IC50 | Radioligand | Source |

| Dopamine D2-like Receptors | (S)-Salsolinol | 4.79 ± 1.8 µM (D2) | - | [3H]spiperone | [5] |

| Dopamine D3 Receptor | (S)-Salsolinol | 0.48 ± 0.09 µM | - | [3H]YM-09151-1 | [5] |

| Dopamine Receptors (high and low affinity sites) | Racemic | - | 58 ± 4.4 nM | Radiolabelled Dopamine | [3][6] |

| µ-Opioid Receptor | Racemic | - | - | - | [7] |

Table 3: Cytotoxicity Data for Salsolinol

| Cell Line | Salsolinol Enantiomer | IC50 | Duration | Source |

| SH-SY5Y (human neuroblastoma) | Racemic | 34.2 µM | 72 h | [3] |

| SH-SY5Y (human neuroblastoma) | (R)-Salsolinol | 540.2 µM | 12 h | [3][5] |

| SH-SY5Y (human neuroblastoma) | (S)-Salsolinol | 296.6 µM | 12 h | [3][5] |

| SH-SY5Y (human neuroblastoma) | N-methyl-(R)-salsolinol | 864 µM | 48 h | [8] |

Identified Molecular Targets and Signaling Pathways

Salsolinol interacts with a range of molecular targets, leading to the modulation of several critical cellular signaling pathways. These interactions are central to its neurotoxic effects.

Dopaminergic System Components

-

Tyrosine Hydroxylase (TH): Salsolinol competitively inhibits TH, the rate-limiting enzyme in dopamine synthesis.[3][9] This inhibition reduces dopamine levels and disrupts dopaminergic homeostasis.

-

Dopamine Receptors: Salsolinol binds to dopamine D2-like receptors, with a higher affinity for the D3 subtype.[3][5] This interaction can interfere with normal dopamine signaling.

-

Monoamine Oxidase (MAO): Salsolinol, particularly the (R)-enantiomer, competitively inhibits MAO-A, an enzyme crucial for the breakdown of monoamine neurotransmitters.[3][4]

Oxidative Stress and Apoptosis Pathways

Salsolinol is a potent inducer of oxidative stress and apoptosis in neuronal cells.[10][11]

-

Reactive Oxygen Species (ROS) Production: Salsolinol treatment leads to a significant increase in intracellular ROS levels.[10][12]

-

Glutathione (GSH) Depletion: It depletes the levels of the antioxidant glutathione, further exacerbating oxidative stress.[10]

-

Caspase Activation: Salsolinol induces apoptosis through the activation of effector caspases, such as caspase-3 and caspase-7, as well as initiator caspases-8 and -9, indicating the involvement of both intrinsic and extrinsic apoptotic pathways.[11][13]

-

Bcl-2 Family Proteins: It alters the balance of pro- and anti-apoptotic Bcl-2 family proteins, favoring apoptosis.[14]

-

Nrf2-Keap1 Pathway: Salsolinol has been shown to upregulate the expression of Nrf2 and Keap1 proteins, which are involved in the cellular response to oxidative stress.[12]

Endoplasmic Reticulum (ER) Stress Pathway

Salsolinol can induce ER stress, leading to the unfolded protein response (UPR).[15]

-

PERK-eIF2α Pathway: It triggers the phosphorylation of PERK (PKR-like endoplasmic reticulum kinase) and its downstream target eIF2α (eukaryotic initiation factor 2 alpha).[15]

-

Induction of ER Stress Markers: This activation leads to the increased expression of ER stress markers such as Bip and GADD153 (CHOP).[15]

Other Signaling Pathways

-

PI3K/Akt Signaling: Salsolinol toxicity is associated with the repression of the pro-survival PI3K/Akt signaling pathway.[14]

-

µ-Opioid Receptor Signaling: Salsolinol can indirectly excite dopamine neurons in the ventral tegmental area (VTA) by activating µ-opioid receptors on GABAergic interneurons, leading to disinhibition.[7][16]

Experimental Workflows and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and the signaling pathways affected by Salsolinol.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the molecular targets of Salsolinol.

Cell Viability Assessment (MTT Assay)

This protocol is adapted for the SH-SY5Y human neuroblastoma cell line.

-

Cell Seeding:

-

Culture SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well.

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Treatment:

-

Prepare a stock solution of Salsolinol in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of Salsolinol in culture medium to achieve the desired final concentrations.

-

Remove the existing medium from the wells and replace it with the Salsolinol-containing medium. Include a vehicle control (medium with the same concentration of solvent).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control group.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Cell Culture and Treatment:

-

Follow the cell seeding and treatment steps as described in the MTT assay protocol, typically using a 24-well plate.

-

-

DCFH-DA Staining:

-

Prepare a 10 mM stock solution of DCFH-DA in DMSO.

-

Immediately before use, dilute the stock solution in pre-warmed serum-free medium to a final working concentration of 10 µM.

-

Remove the treatment medium from the cells and wash once with warm PBS.

-

Add 500 µL of the DCFH-DA working solution to each well.

-

Incubate the plate for 30 minutes at 37°C in the dark.

-

-

Data Acquisition:

-

Remove the DCFH-DA solution and wash the cells twice with PBS.

-

Add 500 µL of PBS to each well.

-

Visualize and capture images using a fluorescence microscope with a standard FITC filter set.

-

For quantification, lyse the cells and measure the fluorescence intensity of the supernatant using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

Caspase-3/7 Activity Assay (Fluorometric)

This protocol outlines a method to measure the activity of executioner caspases.

-

Cell Lysis:

-

Culture and treat cells in a suitable format (e.g., 6-well plate).

-

After treatment, collect the cells and pellet them by centrifugation.

-

Resuspend the cell pellet in a chilled lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% Triton X-100) without protease inhibitors.

-

Incubate on ice for 10 minutes.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cytosolic extract).

-

-

Enzymatic Reaction:

-

In a black 96-well plate, add a known amount of protein from the cell lysate to each well.

-

Prepare a reaction buffer containing a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

-

Add the reaction buffer to each well to initiate the reaction.

-

Incubate at 37°C for 1-2 hours, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

Caspase activity is proportional to the fluorescence intensity.

-

Western Blotting for ER Stress Markers (p-PERK and p-eIF2α)

This protocol details the detection of phosphorylated proteins involved in the ER stress response.

-

Protein Extraction and Quantification:

-

Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phosphorylated PERK (p-PERK) and phosphorylated eIF2α (p-eIF2α) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Normalize the levels of phosphorylated proteins to the total protein levels or a loading control (e.g., actin).

-

Conclusion

Salsolinol is a multifaceted molecule that exerts its neurotoxic effects through interactions with several key molecular targets. Its ability to inhibit crucial enzymes in dopamine metabolism, induce oxidative and endoplasmic reticulum stress, and trigger apoptotic pathways underscores its potential role in the pathogenesis of neurodegenerative disorders. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers investigating the complex biological activities of Salsolinol and for the development of potential therapeutic strategies targeting these pathways. Further research is warranted to fully elucidate the intricate network of interactions and to explore the potential for enantiomer-specific effects in vivo.

References

- 1. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]

- 2. caspase3 assay [assay-protocol.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. youtube.com [youtube.com]

- 5. Simple assay procedure for tyrosine hydroxylase activity by high-performance liquid chromatography employing coulometric detection with minimal sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mpbio.com [mpbio.com]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 9. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. texaschildrens.org [texaschildrens.org]

- 15. benchchem.com [benchchem.com]

- 16. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]

Technical Guide: Interaction of Simonsinol with Cellular Receptors

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide aims to provide a comprehensive overview of the interactions between the compound "Simonsinol" and cellular receptors. However, a thorough search of publicly available scientific literature and databases has yielded no information on a compound with this name. Consequently, this document serves to report the absence of data and outline the necessary preclinical investigations that would be required to characterize the receptor interactions of a novel compound.

Introduction to Receptor Interaction Analysis

The characterization of how a small molecule interacts with cellular receptors is a cornerstone of drug discovery and development. This process typically involves a multi-faceted approach to determine the binding affinity, efficacy, and downstream signaling effects of the compound. Key aspects of this analysis include:

-

Target Identification: Determining the specific receptor(s) to which the molecule binds.

-

Binding Kinetics: Quantifying the rate of association and dissociation of the molecule-receptor complex.

-

Functional Activity: Assessing whether the molecule acts as an agonist, antagonist, inverse agonist, or allosteric modulator.[1]

-

Signaling Pathway Elucidation: Mapping the intracellular signaling cascades that are activated or inhibited upon receptor binding.[2]

Status of Research on this compound

Extensive searches of prominent scientific databases (including PubMed, Scopus, and Google Scholar) and chemical repositories have not identified any compound named "this compound." This suggests several possibilities:

-

Novel or Proprietary Compound: this compound may be a newly synthesized molecule that has not yet been disclosed in public research.

-

Alternative Nomenclature: The compound may be known by a different chemical or trade name.

-

Hypothetical Substance: The name may refer to a theoretical molecule not yet synthesized.

-

Misspelling: The provided name may be a misspelling of a known compound (e.g., Salsolinol, a dopamine-derived compound studied in the context of Parkinson's disease).[3]

Without any available data, it is not possible to provide specific details on this compound's interaction with cellular receptors, including quantitative data, experimental protocols, or signaling pathways.

Standard Experimental Protocols for Characterizing Novel Compound-Receptor Interactions

Should "this compound" become available for study, the following standard experimental workflows would be essential to define its pharmacological profile.

Receptor Binding Assays

These assays are fundamental for determining the affinity of a ligand for a receptor.

-

Radioligand Binding Assays: A common method where a radiolabeled ligand competes with the unlabeled test compound (this compound) for binding to the receptor. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.

-

Surface Plasmon Resonance (SPR): A label-free technique to measure binding kinetics in real-time by detecting changes in the refractive index upon ligand binding to a receptor immobilized on a sensor chip.

-

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Below is a generalized workflow for a competitive radioligand binding assay.

Caption: Generalized workflow for a competitive radioligand binding assay.

Cell-Based Functional Assays

These assays measure the cellular response following receptor binding.

-

Second Messenger Assays: Quantification of downstream signaling molecules such as cyclic AMP (cAMP), inositol phosphates (IP), or intracellular calcium (Ca2+).

-

Reporter Gene Assays: Use of a reporter gene (e.g., luciferase, β-galactosidase) linked to a response element in the signaling pathway to measure receptor activation.

-

Phosphorylation Assays (e.g., Western Blot, ELISA): Detection of the phosphorylation state of key signaling proteins downstream of the receptor.

The diagram below illustrates a hypothetical signaling pathway that could be investigated for this compound if it were found to target a G-protein coupled receptor (GPCR).

Caption: Hypothetical GPCR signaling pathway for investigation.

Quantitative Data Summary

As no experimental data for this compound exists, we present a template for how such data would be structured for clarity and comparison.

| Parameter | Receptor Subtype | Value | Assay Type | Reference |

| Binding Affinity | ||||

| Ki | e.g., Receptor A | Data | Radioligand Binding | Citation |

| Kd | e.g., Receptor B | Data | Surface Plasmon Resonance | Citation |

| Functional Potency | ||||

| EC50 (Agonist) | e.g., Receptor A | Data | cAMP Assay | Citation |

| IC50 (Antagonist) | e.g., Receptor A | Data | Calcium Flux Assay | Citation |

Conclusion and Future Directions

While the query for "this compound" did not yield any existing research, this guide provides a clear framework for the systematic evaluation of a novel compound's interaction with cellular receptors. The immediate future direction would be the disclosure and publication of foundational research on this compound, should it exist. This would involve its chemical synthesis and subsequent characterization using the experimental protocols outlined in this document. For the scientific community to engage with and build upon research related to this compound, primary data on its bioactivity is an essential prerequisite.

References

Simonsinol: An Inquiry into its Therapeutic Potential

An extensive review of publicly available scientific literature and data reveals a significant absence of research on the potential therapeutic applications of the compound known as Simonsinol (CAS Number: 155709-40-3). While this chemical entity is listed by several commercial suppliers, there is a notable lack of published preclinical or clinical studies, quantitative efficacy data, or detailed experimental protocols that would be necessary to construct an in-depth technical guide for researchers, scientists, and drug development professionals.

Chemical Identity

This compound is chemically identified as 3'',5,5'-Triallyl-1,1':3',1''-terphenyl-2,2',4''-triol, with the molecular formula C₂₇H₂₆O₃. It is classified as a synthetic derivative and is available for purchase for research purposes.

Putative Biological Activity

General product descriptions from chemical suppliers suggest that this compound may possess bioactive properties and has been used in cellular biology studies to explore signaling pathways. One supplier, Biosynth, notes that the "mode of action of this compound involves intricate interactions with cellular receptors, modulating specific signaling pathways that are crucial in cell physiology."[1] However, these descriptions do not specify the particular signaling pathways affected, the nature of its interaction with cellular receptors, or any potential therapeutic targets.

Absence of Scientific Data

A comprehensive search for scientific literature on this compound has yielded no specific information regarding its:

-

Therapeutic Applications: There are no published studies investigating the use of this compound in any disease models.

-

Mechanism of Action: The specific molecular mechanisms by which this compound may exert biological effects are unknown.

-

Preclinical and Clinical Studies: No evidence of in vitro or in vivo studies, let alone human clinical trials, could be found.

-

Quantitative Data: Consequently, there is no available data such as IC50 values, efficacy percentages, or pharmacokinetic parameters to summarize.

-

Experimental Protocols: No detailed methodologies for any key experiments involving this compound have been published.

-

Signaling Pathways: While its use in pathway exploration is suggested, there are no diagrams or descriptions of specific signaling cascades modulated by this compound.

Conclusion

At present, the potential therapeutic applications of this compound remain entirely speculative due to the lack of scientific research and data in the public domain. The information required to fulfill the user's request for a detailed technical guide—including quantitative data, experimental protocols, and visualizations of signaling pathways—is not available. Further research and publication in peer-reviewed scientific journals are necessary to elucidate the pharmacological properties and potential therapeutic value of this compound. Therefore, it is not possible to provide the requested in-depth technical guide or whitepaper.

References

In-depth Technical Guide: Exploring the Bioactive Properties of Simonsinol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of research into the bioactive properties of Simonsinol and its derivatives. It is designed to be a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development. This document details the known anti-inflammatory and antioxidant activities, mechanisms of action, and relevant experimental protocols. All quantitative data is presented in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using diagrams.

Anti-inflammatory Properties of this compound

This compound, a natural sesqui-neolignan, has demonstrated significant anti-inflammatory activity. The primary mechanism of this action is the inactivation of the nuclear factor kappa-B (NF-κB) signaling pathway, a key regulator of the inflammatory response.

Mechanism of Action: Inactivation of the NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the phosphorylation of the inhibitor of NF-κB alpha (IκBα). In the canonical NF-κB pathway, the phosphorylation and subsequent degradation of IκBα are critical steps for the activation of NF-κB. By preventing IκBα phosphorylation, this compound effectively blocks the release and nuclear translocation of the NF-κB p65 subunit. This, in turn, downregulates the transcription of various pro-inflammatory genes, leading to a reduction in the production of key inflammatory mediators.[1][2]

The signaling cascade is initiated by an inflammatory stimulus, such as lipopolysaccharide (LPS), which binds to its receptor on the cell surface. This triggers a series of intracellular events that culminate in the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, marking it for ubiquitination and proteasomal degradation. The released NF-κB dimer translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) that produce inflammatory mediators such as nitric oxide (NO). This compound's intervention at the level of IκBα phosphorylation effectively halts this entire cascade.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been quantified in studies using lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages. The following tables summarize the key findings.

Table 1: Effect of this compound on Cell Viability of RAW264.7 Macrophages

| Concentration (µM) | Cell Viability (%) |

| 0 (Control) | 100 |

| 5 | 99.4 |

| 10 | 98.2 |

| 20 | 97.6 |

| 40 | 44.6 |

Data extracted from a 24-hour MTT assay.

Table 2: Inhibition of Pro-inflammatory Mediators by this compound in LPS-stimulated RAW264.7 Cells

| Treatment | NO Production (% of LPS control) | TNF-α Production (% of LPS control) | IL-6 Production (% of LPS control) |

| Control | Not specified | Not specified | Not specified |

| LPS (1 µg/mL) | 100 | 100 | 100 |

| LPS + this compound (5 µM) | Reduced | Reduced | Reduced |

| LPS + this compound (10 µM) | Further Reduced | Further Reduced | Further Reduced |

| LPS + this compound (20 µM) | Markedly Reduced | Markedly Reduced | Markedly Reduced |

Note: The original study describes a dose-dependent decrease but does not provide specific percentage inhibition values in the abstract.

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the anti-inflammatory properties of this compound.

RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂. For experiments, cells are seeded in appropriate plates and allowed to adhere. Cells are then pre-treated with various concentrations of this compound (or vehicle control) for a specified time (e.g., 1 hour) before stimulation with 1 µg/mL of LPS.

-

Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 5, 10, 20, 40 µM) or vehicle (0.1% DMSO) for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control group.

-

Seed RAW264.7 cells in a 96-well plate and treat with this compound and/or LPS as described in 1.3.1.

-

After the incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.

-

Collect the cell culture supernatant after treatment as described in 1.3.1.

-

Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

Briefly, coat a 96-well plate with the capture antibody.

-

Add the cell supernatants and standards and incubate.

-

Wash the plate and add the detection antibody.

-

Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.

-

Wash the plate and add the substrate solution.

-

Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate the cytokine concentrations based on the standard curve.

-

After treatment with this compound and/or LPS for the desired time (e.g., 30-60 minutes), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-IκBα and total IκBα overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

Bioactive Properties of this compound Derivatives and Related Neolignans

Research on the specific bioactive properties of synthetic or semi-synthetic derivatives of this compound is currently limited. However, studies on other neolignans isolated from Illicium simonsii and related species provide valuable insights into the potential activities of this compound derivatives.

Antioxidant Activity

Several neolignans from Illicium simonsii have been reported to exhibit antioxidant properties. The antioxidant potential is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 3: Antioxidant Activity of Neolignans from Illicium simonsii

| Compound | Assay | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

| Sesqui-illisimonan A | DPPH | 55.76 ± 1.30 | Vitamin E | 49.73 ± 0.88 |

| Illisimonan A | DPPH | 59.36 ± 0.50 | Vitamin E | 49.73 ± 0.88 |

Data suggests that neolignans structurally related to this compound possess antioxidant activity, making this a promising area for the investigation of this compound derivatives.[2]

Other Potential Bioactivities

While data on this compound derivatives is scarce, the broader class of neolignans has been shown to possess a wide range of biological activities, including cytotoxic, antimicrobial, and neuroprotective effects. The total synthesis of this compound and its isomers, such as macranthol, as well as related compounds like simonsol C and simonsol F, has been reported.[3] These synthetic efforts open the door for the generation of a library of this compound derivatives for comprehensive bioactivity screening. Notably, simonsol C and simonsol F have been shown to promote axonal growth in primary mouse cortical neurons, suggesting potential neurotrophic activity.

Future Directions

The field of this compound and its derivatives presents several exciting avenues for future research:

-

Synthesis of Derivatives: A systematic synthesis of this compound derivatives with modifications at various positions is warranted to establish a clear structure-activity relationship (SAR).

-

Broad Bioactivity Screening: The synthesized derivatives should be screened for a wide range of biological activities, including anti-inflammatory, antioxidant, cytotoxic, antimicrobial, and neuroprotective effects.

-

In-depth Mechanistic Studies: For any derivatives showing significant activity, detailed mechanistic studies should be conducted to elucidate their molecular targets and signaling pathways.

-

In Vivo Studies: Promising candidates from in vitro studies should be advanced to in vivo models to evaluate their efficacy and safety profiles.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of this compound and its derivatives. The established anti-inflammatory activity of this compound, coupled with the antioxidant and potential neurotrophic properties of related neolignans, highlights the promise of this class of compounds for the development of new therapeutic agents.

References

Methodological & Application

Protocol for the Isolation of Simonsinol from Illicium simonsii

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a detailed protocol for the isolation of Simonsinol, a triphenyl-type sesquineolignan, from the bark of Illicium simonsii. This compound has garnered research interest for its potential anti-inflammatory properties. This protocol is intended for researchers in natural product chemistry, pharmacology, and drug development who require a pure sample of this compound for further investigation. The methodology outlined below is based on established phytochemical techniques and provides a clear pathway from raw plant material to the purified compound.

Introduction

Illicium simonsii, a plant from the Illiciaceae family, is a known source of various bioactive secondary metabolites. Among these, this compound, a sesquineolignan, has been identified as a compound of interest. This protocol details the extraction and chromatographic purification of this compound from the bark of I. simonsii. The procedure involves a solvent extraction followed by multi-step silica gel column chromatography.

Materials and Reagents

-

Powdered bark of Illicium simonsii

-

Dichloromethane (CH₂Cl₂)

-

Petroleum Ether (60-90°C)

-

Acetone

-

Silica gel (for column chromatography, 200-300 mesh)

-

Glass column for chromatography

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel GF254)

-

Standard laboratory glassware and equipment

Experimental Protocol

Extraction

-

Ten kilograms of powdered bark from Illicium simonsii are subjected to extraction with dichloromethane (3 x 30 L) at ambient temperature.[1]

-

The resulting solutions are pooled and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.[1]

Chromatographic Purification

-

The crude extract (approximately 382 g) is subjected to silica gel column chromatography.[1]

-

The column is eluted with a gradient of petroleum ether and acetone, starting from a ratio of 50:1 and gradually increasing the polarity to 5:1.[1]

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fraction 10, which shows enrichment of the target compound, is further purified.[1]

-

This fraction (5.4 g) undergoes repeated silica gel column chromatography, using an isocratic solvent system of petroleum ether/acetone (7:1) to yield purified this compound.[1]

Data Presentation

The quantitative data from the isolation process is summarized in the table below for clarity and easy reference.

| Parameter | Value | Reference |

| Starting Plant Material | 10 kg of powdered I. simonsii bark | [1] |

| Extraction Solvent | Dichloromethane | [1] |

| Crude Extract Yield | 382 g | [1] |

| Initial Purification Method | Silica Gel Column Chromatography | [1] |

| Initial Elution Gradient | Petroleum Ether/Acetone (50:1 to 5:1) | [1] |

| Secondary Purification Method | Repeated Silica Gel Column Chromatography | [1] |

| Secondary Elution System | Petroleum Ether/Acetone (7:1) | [1] |

| Final Yield of this compound | 92.4 mg | [1] |

Visualization of the Experimental Workflow

The following diagram illustrates the step-by-step workflow for the isolation of this compound.

Caption: Workflow for the isolation of this compound.

References

Application Notes and Protocols: Investigating Signaling Pathway Modulation by Simonsinol

For Researchers, Scientists, and Drug Development Professionals

Introduction